3-Bromo-5,6-dimethyl-7-azaindole
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Overview
Description
3-Bromo-5,6-dimethyl-7-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are often used in medicinal chemistry and drug discovery programs. The structure of this compound consists of a pyridine ring fused to a pyrrole ring, with bromine and methyl groups as substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5,6-dimethyl-7-azaindole can be achieved through various methods. One common approach involves the bromination of 7-azaindole derivatives. For instance, starting with 7-azaindole, bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . Another method involves the use of 2-aminopyridine as a starting material, followed by a series of reactions including bromination, iodination, and cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5,6-dimethyl-7-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through reactions such as Suzuki coupling, where boronic acids are used as reagents.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced azaindole derivatives.
Common Reagents and Conditions:
Suzuki Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as ceric ammonium nitrate (CAN) under microwave irradiation.
Reduction: Hydrogenation using palladium on carbon or Raney nickel catalysts.
Major Products:
Substituted Azaindoles: Products from Suzuki coupling reactions.
Oxidized Derivatives: Products from oxidation reactions.
Reduced Azaindoles: Products from reduction reactions.
Scientific Research Applications
3-Bromo-5,6-dimethyl-7-azaindole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5,6-dimethyl-7-azaindole primarily involves its interaction with protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
5-Bromo-7-azaindole: Another brominated azaindole with similar biological activities.
4-Bromo-6-azaindole: A structurally related compound with different substitution patterns.
Uniqueness: 3-Bromo-5,6-dimethyl-7-azaindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups enhances its reactivity and potential as a versatile building block in organic synthesis .
Properties
Molecular Formula |
C9H9BrN2 |
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Molecular Weight |
225.08 g/mol |
IUPAC Name |
3-bromo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-7-8(10)4-11-9(7)12-6(5)2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
XCMRUASROOCOJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC=C2Br)N=C1C |
Origin of Product |
United States |
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